molecular formula C38H45NO7 B12281470 Gambogic acid amide

Gambogic acid amide

Cat. No.: B12281470
M. Wt: 627.8 g/mol
InChI Key: NFVXKLYWFCNBCO-LPYMAVHISA-N
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Description

Gambogic acid amide is a derivative of gambogic acid, a natural product extracted from the resin of Garcinia species. This compound has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound exhibits a complex caged xanthone structure, which contributes to its unique pharmacological profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gambogic acid amide typically involves the amidation of gambogic acid. One common method includes the reaction of gambogic acid with an amine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned amidation reaction. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Gambogic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Gambogic acid amide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selective binding to the TrkA receptor and its ability to penetrate the blood-brain barrier, making it particularly effective against glioma . Its distinct mechanism of action and potent anticancer properties set it apart from other similar compounds.

Properties

Molecular Formula

C38H45NO7

Molecular Weight

627.8 g/mol

IUPAC Name

(E)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enamide

InChI

InChI=1S/C38H45NO7/c1-20(2)10-9-15-36(8)16-14-24-29(40)28-30(41)26-18-23-19-27-35(6,7)46-37(33(23)42,17-13-22(5)34(39)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,40H,9,12,15,17,19H2,1-8H3,(H2,39,43)/b22-13+

InChI Key

NFVXKLYWFCNBCO-LPYMAVHISA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)N)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)N)O)C)C

Origin of Product

United States

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